5-(3,5-Dichlorophenyl)pyrazin-2-ol
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Overview
Description
5-(3,5-Dichlorophenyl)pyrazin-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the dichlorophenyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)pyrazin-2-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrazin-2-amine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-(3,5-Dichlorophenyl)pyrazin-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dichlorophenyl)pyrazin-2-ol: Similar structure with different substitution pattern on the phenyl ring.
5-(3,4-Dichlorophenyl)pyrazin-2-ol: Another isomer with different chlorine positions on the phenyl ring.
5-(3,5-Dichlorophenyl)pyrazine: Lacks the hydroxyl group on the pyrazine ring.
Uniqueness
5-(3,5-Dichlorophenyl)pyrazin-2-ol is unique due to the presence of both the dichlorophenyl group and the hydroxyl group on the pyrazine ring. This combination enhances its chemical reactivity and potential biological activity compared to other similar compounds. The specific substitution pattern also influences its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)9-4-14-10(15)5-13-9/h1-5H,(H,14,15) |
InChI Key |
XYVGSOZDBAZUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)C=N2 |
Origin of Product |
United States |
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